molecular formula C18H22BrN5O3 B12514727 3-[5-Bromo-4-methyl-2-(morpholin-2-ylmethoxy)phenyl]-1-(5-methylpyrazin-2-YL)urea

3-[5-Bromo-4-methyl-2-(morpholin-2-ylmethoxy)phenyl]-1-(5-methylpyrazin-2-YL)urea

货号: B12514727
分子量: 436.3 g/mol
InChI 键: SYYBDNPGDKKJDU-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Rabusertib, also known by its chemical name N-(5-bromo-4-methyl-2-{[(2S)-morpholin-2-yl]methoxy}phenyl)-N’-(5-methylpyrazin-2-yl)urea, is a small molecule inhibitor of the cell cycle checkpoint kinase 1 (CHK1). It has been investigated for its potential in treating various cancers, including solid tumors, advanced cancer, pancreatic neoplasms, and non-small cell lung cancer .

准备方法

Synthetic Routes and Reaction Conditions: Rabusertib is synthesized through a multi-step process involving the reaction of 5-bromo-4-methyl-2-nitrophenol with (S)-2-(chloromethyl)morpholine hydrochloride to form an intermediate. This intermediate is then reacted with 5-methyl-2-pyrazinamine to yield the final product .

Industrial Production Methods: The industrial production of Rabusertib involves optimizing the reaction conditions to ensure high yield and purity. This includes controlling the temperature, solvent choice, and reaction time. The compound is typically purified using recrystallization or chromatography techniques .

化学反应分析

Types of Reactions: Rabusertib undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives .

作用机制

Rabusertib exerts its effects by selectively inhibiting CHK1, a key kinase involved in the DNA damage response. By inhibiting CHK1, Rabusertib prevents the repair of damaged DNA in cancer cells, leading to cell cycle arrest and apoptosis. This mechanism makes it particularly effective in combination with DNA-damaging agents, enhancing their cytotoxic effects .

相似化合物的比较

Uniqueness of Rabusertib: Rabusertib is unique due to its high selectivity for CHK1 and its ability to synergize with DNA-damaging agents. This selectivity reduces off-target effects and enhances its therapeutic potential in combination therapies .

生物活性

3-[5-Bromo-4-methyl-2-(morpholin-2-ylmethoxy)phenyl]-1-(5-methylpyrazin-2-YL)urea, commonly known as Rabusertib, is a small molecule inhibitor primarily targeting the cell cycle checkpoint kinase 1 (CHK1). This compound has garnered attention in cancer research due to its potential therapeutic applications in treating various malignancies, including solid tumors and specific types of advanced cancers. This article delves into the biological activity of Rabusertib, examining its mechanism of action, pharmacological effects, and relevant case studies.

  • IUPAC Name : 1-[5-bromo-4-methyl-2-(morpholin-2-ylmethoxy)phenyl]-3-(5-methylpyrazin-2-yl)urea
  • Molecular Formula : C18H22BrN5O3
  • Molecular Weight : 436.3 g/mol

Rabusertib functions as a selective inhibitor of CHK1, a crucial kinase involved in the DNA damage response pathway. By inhibiting CHK1, Rabusertib disrupts the repair mechanisms of damaged DNA in cancer cells, leading to cell cycle arrest and apoptosis. This mechanism enhances the efficacy of DNA-damaging agents used in chemotherapy, making it a valuable candidate for combination therapies.

Antitumor Effects

Rabusertib has been extensively studied for its antitumor properties. It has shown promising results in preclinical and clinical trials:

  • In vitro Studies : Research indicates that Rabusertib significantly inhibits the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest. For instance, studies have demonstrated that Rabusertib enhances the cytotoxic effects of agents like gemcitabine in pancreatic cancer cells .
  • Clinical Trials : Rabusertib has been evaluated in several clinical trials for its effectiveness against solid tumors and hematological malignancies. Results from these trials suggest that it can improve treatment outcomes when combined with standard chemotherapy regimens .

Enzyme Inhibition

The compound also exhibits enzyme inhibitory properties:

  • Acetylcholinesterase (AChE) Inhibition : Some studies have explored the potential of Rabusertib as an AChE inhibitor, which may contribute to its overall pharmacological profile. However, the primary focus remains on its role as a CHK1 inhibitor .

Case Study 1: Combination Therapy in Non-Small Cell Lung Cancer (NSCLC)

A clinical study investigated the use of Rabusertib in combination with carboplatin and paclitaxel for patients with advanced NSCLC. The results indicated improved progression-free survival rates compared to historical controls receiving chemotherapy alone. Patients reported manageable side effects, highlighting Rabusertib's potential as an adjunct therapy .

Case Study 2: Pancreatic Cancer Treatment

In a Phase I clinical trial targeting pancreatic cancer, patients treated with Rabusertib alongside gemcitabine showed enhanced tumor response rates. The study emphasized the importance of CHK1 inhibition in overcoming resistance mechanisms commonly associated with pancreatic tumors .

Pharmacokinetics and Safety Profile

Rabusertib demonstrates favorable pharmacokinetic properties, including oral bioavailability and a manageable half-life that supports its use in combination therapies. Safety assessments from clinical trials indicate that while some adverse effects are associated with its use (e.g., gastrointestinal disturbances), they are generally mild and reversible .

属性

IUPAC Name

1-[5-bromo-4-methyl-2-(morpholin-2-ylmethoxy)phenyl]-3-(5-methylpyrazin-2-yl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22BrN5O3/c1-11-5-16(27-10-13-8-20-3-4-26-13)15(6-14(11)19)23-18(25)24-17-9-21-12(2)7-22-17/h5-7,9,13,20H,3-4,8,10H2,1-2H3,(H2,22,23,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYYBDNPGDKKJDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Br)NC(=O)NC2=NC=C(N=C2)C)OCC3CNCCO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22BrN5O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。